1-Methyl-2-methylidenecyclohexan-1-ol
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Overview
Description
1-Methyl-2-methylidenecyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. This compound features a cyclohexane ring with a methyl group and a methylene group attached to it. The molecular formula of this compound is C8H14O, and it is known for its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-Methyl-2-methylidenecyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) followed by dehydration to introduce the methylene group. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial production methods may involve catalytic hydrogenation of related compounds or the use of specific catalysts to achieve high yields and purity. The choice of method depends on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
1-Methyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with KMnO4 may yield a carboxylic acid, while reduction with H2/Pd-C will produce a saturated alcohol.
Scientific Research Applications
1-Methyl-2-methylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies explore its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigations into its potential therapeutic uses, including its role in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 1-Methyl-2-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2-methylidenecyclohexan-1-ol can be compared with other similar compounds, such as:
1-Methylcyclohexanol: A similar compound with a single methyl group attached to the cyclohexane ring.
2-Methyl-1-cyclohexen-1-ol: Another related compound with a methylene group at a different position on the ring.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications. The presence of both a methyl and a methylene group on the cyclohexane ring distinguishes it from other similar compounds and contributes to its distinct chemical properties.
Properties
IUPAC Name |
1-methyl-2-methylidenecyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-5-3-4-6-8(7,2)9/h9H,1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKSFBRDBAEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574513 |
Source
|
Record name | 1-Methyl-2-methylidenecyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52134-08-4 |
Source
|
Record name | 1-Methyl-2-methylidenecyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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